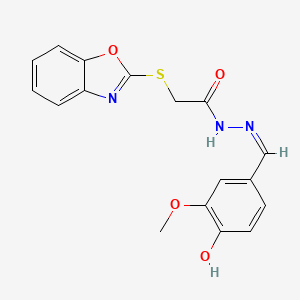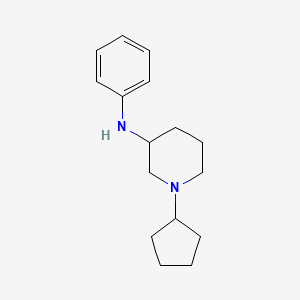![molecular formula C19H22N2O3 B5968535 [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isonicotinic acid, which is a well-known pharmacophore in medicinal chemistry. The synthesis of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol is complex and requires specialized knowledge and equipment.
科学研究应用
[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.
作用机制
The mechanism of action of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol may exert its anti-inflammatory and antioxidant effects by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
The main advantage of using [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol in lab experiments is its potential therapeutic applications. This compound has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.
The main limitation of using [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol in lab experiments is its complex synthesis method. This compound requires specialized knowledge and equipment to synthesize, which could limit its availability for research purposes.
未来方向
There are several future directions for research on [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol. One potential direction is to further investigate its mechanism of action in cancer cells. Additionally, more studies are needed to determine the efficacy and safety of this compound in animal models and humans. Another potential direction is to explore the use of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol in combination with other anticancer agents to enhance its therapeutic effects. Finally, more research is needed to determine the potential applications of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol in the treatment of inflammatory diseases.
Conclusion
In conclusion, [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol is a chemical compound that has potential therapeutic applications in cancer treatment and inflammatory diseases. Its complex synthesis method and limited availability could be a challenge for researchers, but its promising antitumor activity and anti-inflammatory and antioxidant properties make it a valuable candidate for further research. Future studies are needed to determine its mechanism of action, efficacy, and safety in animal models and humans, and to explore its potential use in combination with other anticancer agents and in the treatment of inflammatory diseases.
合成方法
The synthesis of [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol involves several steps. The first step is the reaction of isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to form the benzylamide derivative. The benzylamide is then reduced with sodium borohydride to form the benzylamine derivative. The final step involves the oxidation of the benzylamine derivative with potassium permanganate to form [3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol.
属性
IUPAC Name |
[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-15-19(13-16-5-2-1-3-6-16)9-4-10-20(14-19)18(23)17-7-11-21(24)12-8-17/h1-3,5-8,11-12,22H,4,9-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJZNYSMXBPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=[N+](C=C2)[O-])(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B5968474.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)

![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
